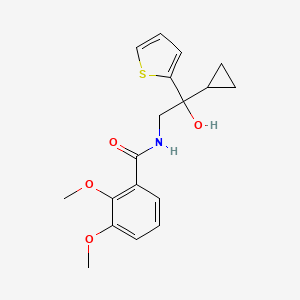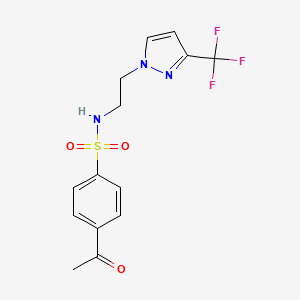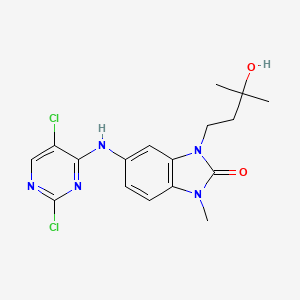![molecular formula C16H23ClN4O2 B2704364 Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 2377004-54-9](/img/structure/B2704364.png)
Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C16H23ClN4O2 and its molecular weight is 338.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step synthetic pathways, beginning with readily available starting materials. Key steps may include:
Formation of the pyrrolo[3,2-c]pyridine core: : A series of cyclization reactions involving appropriate intermediates.
Introduction of the 6-chloropyrazin-2-yl group: : Achieved through coupling reactions such as Suzuki or Stille coupling.
Addition of tert-butyl and carboxylate groups: : Often through esterification reactions using tert-butanol and suitable carboxylate sources.
Industrial Production Methods: Scaling up for industrial production would require optimizing each step to maximize yield and minimize side reactions. Standard industrial practices involve the use of continuous flow reactors for consistent quality and efficiency, alongside rigorous purification techniques.
Análisis De Reacciones Químicas
Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes several types of reactions:
Oxidation: : Typically reacts with agents like mCPBA or potassium permanganate.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: : Nucleophilic substitution can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: mCPBA, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium/carbon catalyst.
Substitution: Halogenated solvents like dichloromethane, with bases or acids as catalysts.
Major Products Formed:
Oxidation: : Products depend on the functional groups targeted.
Reduction: : Can lead to secondary or tertiary amines.
Substitution: : Formation of new derivatives with varied functionalities.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized as a building block in the synthesis of novel molecules with potential activity in various fields.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Explored for therapeutic potentials, especially in designing drug candidates.
Industry: : Used in material science for creating advanced polymers and composites.
Mechanism of Action: Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate exerts its effects through specific molecular interactions:
Molecular Targets: : Various enzymes and receptors, depending on its derivatives.
Pathways: : Can influence pathways involving signal transduction, protein synthesis, and cellular metabolism.
Comparación Con Compuestos Similares
Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate stands out due to its unique structural configuration, which imparts distinct chemical properties and biological activities. Here are some similar compounds for comparison:
(3aR,7aS)-5-(6-chloropyrazin-2-yl)-hexahydro-2H-pyrrolo[3,2-c]pyridine: : Lacks the tert-butyl carboxylate, impacting its reactivity and applications.
(3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine: : Similar core structure but without the tert-butyl group.
These comparisons underscore the specific modifications in this compound that contribute to its unique characteristics, making it a compound of significant interest in scientific research.
Propiedades
IUPAC Name |
tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-16(2,3)23-15(22)21-7-4-11-10-20(6-5-12(11)21)14-9-18-8-13(17)19-14/h8-9,11-12H,4-7,10H2,1-3H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODREUAKAUMVHK-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN(C2)C3=CN=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCN(C2)C3=CN=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)
![2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2704285.png)



![3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2704294.png)


![5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2704299.png)
![5-cyclopropyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2704300.png)
![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)

